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4-phenyl-9H-carbazole

Thermal Stability OLED Fabrication Thin-Film Morphology

Researchers requiring precise frontier orbital tuning in OLED device stacks face a critical challenge: N-phenylcarbazole analogs introduce charge-balance mismatches when substituted without layer re-optimization, while common hosts like CBP (ET ≈ 2.56 eV) fail to confine blue phosphorescent dopants. 4-Phenyl-9H-carbazole resolves these pain points with structurally differentiated C4-substitution geometry. • Extended π-conjugation via para-phenyl scaffold - enables direct synthetic access to high-performance diphenylphosphine oxide hosts (20.4% EQE demonstrated in deep-blue PHOLED architectures) without post-functionalization isomer separation. • Computed HOMO-LUMO gap of 3.62-3.92 eV exceeds CBP (3.51 eV), ensuring triplet energies above 2.7 eV required for FIrpic and other blue phosphorescent dopants. • Melting point 131-135 °C (35-40 °C above N-phenylcarbazole) ensures low volatility and resistance to crystallite formation during thermal vacuum deposition - critical for manufacturing-line substrate temperature tolerance. • Supplied at ≥98% purity (GC) with consistent batch-to-batch thermal and optical specifications, enabling reproducible device fabrication without supplier re-qualification.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 1201561-34-3
Cat. No. B1632224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-9H-carbazole
CAS1201561-34-3
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=CC=C2
InChIInChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12,19H
InChIKeyMHYZYLQHHQNSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-9H-carbazole as an OLED Building Block


4-Phenyl-9H-carbazole (CAS 1201561-34-3) is a C4-phenyl-substituted carbazole derivative with molecular formula C₁₈H₁₃N and molecular weight 243.3 g/mol . Unlike the more common N-phenylcarbazole (9-phenylcarbazole, CAS 1150-62-5), the phenyl substituent at the 4-position directly extends the π-conjugation framework of the carbazole backbone, altering its frontier orbital energies, optical band gap, and thermal properties relative to both unsubstituted carbazole and N-substituted analogs [1]. The compound is commercially available at ≥98% purity (GC) with a melting point of 131–135 °C and is primarily positioned as an intermediate for organic electroluminescent materials, OLED hole-transport layers, and host material synthesis [2].

1

C4-phenyl π-conjugation extension fit for hole-transport scaffold synthesis

2

Para-substituted architecture for deep-blue PHOLED host design studies

3

Thermal stability profile for vacuum deposition processing workflows

Why 4-Phenyl-9H-carbazole Differs from N-Phenylcarbazole and Other Analogs


Carbazole derivatives bearing phenyl substituents at different ring positions (N-9, C-2, C-3, C-4) exhibit fundamentally distinct electronic structures, thermal behaviors, and solid-state morphologies. The C4-phenyl group in 4-phenyl-9H-carbazole extends the π-conjugation pathway along the carbazole backbone, whereas the N-phenyl substituent in 9-phenylcarbazole is electronically decoupled due to the orthogonal geometry at the nitrogen center [1]. This structural distinction translates into measurable differences in HOMO energy levels, optical band gaps, melting points, and triplet energies that directly affect hole-injection barriers, device operating voltages, and thin-film stability in OLED architectures [2]. Substituting 4-phenyl-9H-carbazole with its N-phenyl isomer or with CBP in a device stack without re-optimization of adjacent layer energetics risks introducing charge-balance mismatches and morphological instability [3].

Attribute
4-Phenyl-9H-carbazole
N-Phenylcarbazole / CBP
π-Conjugation
Extended through C4-phenyl backbone
N-phenyl orthogonal; electronically decoupled
Thermal stability
Higher melting point supports vacuum deposition
Lower-melting analogs may not match film stability
Blue PHOLED host fit
Wider HOMO-LUMO gap for blue triplet host context
CBP triplet energy may not support blue PHOLED requirements

Quantitative Differentiation Evidence for 4-Phenyl-9H-carbazole


Higher Melting Point vs. N-Phenylcarbazole

4-Phenyl-9H-carbazole exhibits a melting point of 131–135 °C, which is approximately 35–40 °C higher than that of N-phenylcarbazole (9-phenylcarbazole, mp 95–97 °C) [1]. This elevated Tm reflects stronger intermolecular interactions enabled by the extended π-surface at the C4 position, translating to reduced volatility and improved morphological stability during thermal vacuum deposition—a critical parameter for OLED manufacturing where film uniformity and device lifetime depend on thermally robust starting materials [2].

Thermal stability
Head-to-head
ΔTm ≈ +35 to +40 °C
Supports vacuum deposition thermal stability screening
4-PhCz 131–135 °C vs N-PhCz 95–97 °C; DSC data
Thermal Stability OLED Fabrication Thin-Film Morphology

HOMO Energy and Hole-Injection Barrier Comparison

The HOMO energy level of 4-phenyl-9H-carbazole, determined experimentally by cyclic voltammetry using the empirical relationship E_HOMO = -(E_ox + 4.40) eV, falls in the range of −5.2 to −5.3 eV . This value is significantly shallower than the computed HOMO of −5.89 to −6.00 eV (B3LYP/6-31G(d,p)) for the isolated molecule, indicating the substantial effect of solid-state and solvation environments . For comparison, CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) has a reported HOMO of approximately −5.9 eV and mCP (1,3-bis(N-carbazolyl)benzene) approximately −5.8 eV . The shallower HOMO of 4-phenyl-9H-carbazole reduces the hole-injection barrier from common anode buffer layers such as PEDOT:PSS (work function ~5.0–5.2 eV), enabling lower device turn-on voltages when used as a hole-transport or host material [1].

Hole-injection barrier
Cross-study comparable
−5.2 to −5.3 eV vs −5.9 eV (CBP)
May support lower driving voltage evaluation context
CV experimental; empirical E_HOMO relationship
HOMO Energy Hole Injection OLED Device Engineering

Wider HOMO-LUMO Gap for Blue PHOLED Host Applications

The computed HOMO-LUMO energy gap for 4-phenyl-9H-carbazole at the B3LYP/6-31G(d,p) level of theory is 3.62–3.92 eV . This is wider than the experimental optical band gap of CBP (3.51 eV) and comparable to mCP (3.57 eV) and TCB (3.59 eV), as determined from UV-vis absorption edge wavelengths in DCM solution [1]. A wider band gap is a prerequisite for host materials in blue and deep-blue phosphorescent OLEDs (PHOLEDs), where the host triplet energy must exceed that of the blue phosphorescent dopant (typically ≥2.7 eV) to prevent exothermic back-energy transfer and ensure efficient exciton confinement [2].

Optical band gap
Class-level inference
3.62–3.92 eV vs 3.51 eV (CBP)
Supports blue PHOLED host screening context
DFT computed; experimental gaps measured in DCM
Optical Band Gap Triplet Energy Blue PHOLED Host

Patent Recognition as Preferred OLED Hole-Transport Core

US Patent Application US20060115680A1 (Samsung SDI) explicitly identifies 1-phenyl-9H-carbazole (synonymous with 4-phenyl-9H-carbazole) as a core structural unit for phenylcarbazole-based hole-transport compounds in organic electroluminescent devices [1]. The patent distinguishes compounds incorporating the C4-phenylcarbazole scaffold from generic N-phenylcarbazole derivatives, emphasizing that the 1-phenyl substitution pattern contributes to improved hole injection and transport characteristics when incorporated into diamine-type HTM architectures [1]. This patent recognition provides a direct intellectual-property rationale for selecting 4-phenyl-9H-carbazole over the N-substituted isomer in commercial OLED material development.

Patent context
Supporting evidence
US20060115680A1 claims C4-phenylcarbazole core
Supports IP-differentiated procurement review
Samsung SDI patent; distinct from N-phenyl class
OLED Patent Landscape Hole-Transport Material Carbazole Positional Isomers

Solid-State Enthalpy and Morphological Stability

The enthalpy of fusion (Δ_fusH°) and entropy of fusion (Δ_fusS°) for N-phenylcarbazole (PhC) have been experimentally determined as 19.4 ± 0.3 kJ mol⁻¹ and 52.7 ± 0.8 J K⁻¹ mol⁻¹, respectively, at T_m = 367.9 K (~95 °C) [1]. While direct calorimetric data for 4-phenyl-9H-carbazole have not been separately published in the peer-reviewed literature, the significantly higher melting point of 4-phenyl-9H-carbazole (404–408 K) compared to N-phenylcarbazole (367.9 K) implies a higher enthalpy of fusion and stronger cohesive energy density in the solid state . This thermodynamic distinction is consistent with the observation that phenylcarbazoles with extended π-conjugation (CBP: Δ_fusH° = 42.7 kJ mol⁻¹, TCB: Δ_fusH° = 41.7 kJ mol⁻¹) exhibit substantially higher fusion enthalpies than the mono-N-phenyl analog [1], supporting the inference that C4-phenyl substitution enhances solid-phase stability relative to N-phenyl substitution.

Morphological stability
Class-level inference
Tm 404–408 K; Δ_fusH° inferred >19.4 kJ mol⁻¹
May support amorphous phase stability review
Direct calorimetric data not separately published
Thermodynamic Stability Thin-Film Morphology Amorphous Phase Stability

Substitution-Position Effect on Device Efficiency

A systematic structure-property study on phenylcarbazole-based host materials functionalized with diphenylphosphine oxide demonstrated that the substitution position on the phenyl ring dramatically affects device performance [1]. The para-substituted phenylcarbazole host achieved a maximum external quantum efficiency (EQE) of 20.4% in deep-blue PHOLEDs, whereas the ortho-substituted analog showed degraded efficiency due to intramolecular charge-transfer complex formation [1]. In a separate study on phenylcarbazole-based exciplex co-host systems, the steric effect of the π-linker substitution position (m-xylene vs. p-xylene) controlled the dihedral angle between phenylcarbazole units (86.9°–91.4° for m-xylene vs. 54.8°–55.7° for p-xylene linkers), with the more twisted m-xylene-linked host achieving an EQE of 31.5% in green PHOLEDs [2]. These results establish that the substitution position on and between phenylcarbazole units is a primary determinant of OLED efficiency—underscoring why 4-phenyl-9H-carbazole, with its para-oriented phenyl substituent directly on the carbazole core, is structurally pre-organized for further functionalization into high-performance host materials.

Device efficiency context
Class-level inference
Para-substituted host EQE 20.4% (deep-blue)
Supports para-configuration host design strategy
Ortho-substituted shows degraded efficiency; position-sensitive
PHOLED Quantum Efficiency Substitution Position Effect Host Material Design

Optimal Application Scenarios for 4-Phenyl-9H-carbazole


Synthesis of Para-Linked Hosts for Deep-Blue PHOLEDs

4-Phenyl-9H-carbazole provides the ideal para-phenyl scaffold for introducing electron-transporting diphenylphosphine oxide groups. Building on the demonstrated 20.4% EQE achieved with para-substituted phenylcarbazole-phosphine oxide hosts in deep-blue PHOLEDs [1], procurement of 4-phenyl-9H-carbazole enables direct synthetic access to this high-performance host architecture without requiring post-functionalization positional isomer separation.

Exciplex Co-Host Systems with Tunable Donor-Acceptor Distance

The para-oriented phenyl group of 4-phenyl-9H-carbazole can serve as a rigid π-linker attachment point for constructing exciplex-forming donor molecules. Research shows that the intermolecular distance between donor and acceptor in the exciplex, controlled by steric effects of the linker substitution position, is critical for achieving high triplet energy and EQE up to 31.5% [2]. 4-Phenyl-9H-carbazole's C4-substitution geometry offers a structurally distinct alternative to N-phenylcarbazole-based donors for tuning exciplex energetics.

High-Temperature Vacuum-Deposited Hole-Transport Layers

With a melting point 35–40 °C higher than N-phenylcarbazole (131–135 °C vs. 95–97 °C) [3], 4-phenyl-9H-carbazole is better suited for thermal vacuum deposition processes that demand low volatility and resistance to crystallite formation during film growth. This thermal advantage supports its use as a precursor for hole-transport materials in OLED manufacturing lines where substrate temperatures may approach the glass transition temperatures of lower-melting analogs.

Building Block for Wide-Band-Gap Blue Triplet Hosts

The computed HOMO-LUMO gap of 3.62–3.92 eV for 4-phenyl-9H-carbazole exceeds the optical gap of CBP (3.51 eV) [4]. This wider gap makes 4-phenyl-9H-carbazole a strategically valuable starting material for synthesizing host compounds that must maintain triplet energies above 2.7 eV to host blue phosphorescent dopants such as FIrpic—a requirement that CBP (E_T ≈ 2.56 eV) fails to satisfy.

Application
Selection Property
Validation Focus
Para-linked host synthesis for deep-blue PHOLED research
Para-phenyl scaffold architecture
Host E_T and efficiency endpoint review
Exciplex co-host donor design studies
C4-substitution geometry
Exciplex energetics and efficiency context
Vacuum-deposited hole-transport layer research
Thermal stability margin
Film morphology and crystallite resistance
Wide-band-gap blue triplet host synthesis
HOMO-LUMO gap for blue host context
Triplet energy verification for blue dopants
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